molecular formula C23H22N4O4 B2590030 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251548-25-0

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2590030
CAS No.: 1251548-25-0
M. Wt: 418.453
InChI Key: JKYXOGFXUYFONY-UHFFFAOYSA-N
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Description

2-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle linked to a quinolin-2-one core. Compounds with 1,2,4-oxadiazole motifs are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities and utility as enzyme inhibitors. The integration of the 1,2,4-oxadiazole scaffold with other pharmacophores, such as the quinolinone structure present in this molecule, is a common strategy in the design of novel bioactive molecules for investigative purposes. Researchers studying heterocyclic chemistry, scaffold-based drug design, and the development of enzyme inhibitors may find this compound particularly valuable. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)18-12-22(29)27(19-7-5-4-6-17(18)19)14-21(28)24-13-15-8-10-16(30-2)11-9-15/h4-12H,3,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYXOGFXUYFONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a novel synthetic derivative that incorporates both the oxadiazole and quinoline scaffolds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds containing 1,2,4-oxadiazole and quinoline moieties exhibit significant biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

  • Mechanism of Action : Compounds with oxadiazole rings have demonstrated broad-spectrum antimicrobial effects. They inhibit bacterial cell wall synthesis and interfere with fatty acid biosynthesis by targeting key enzymes such as enoyl-acyl carrier protein (ACP) reductase .
  • Case Studies :
    • A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MICs) as low as 0.045 µg/mL .
    • Another research focused on derivatives of 1,3,4-oxadiazole that exhibited potent activity against Gram-positive bacteria, including Clostridium difficile, outperforming standard antibiotics like vancomycin .

Anticancer Activity

  • Cell Line Studies : The compound's potential anticancer properties have been evaluated against various cancer cell lines. Preliminary results indicate significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanism of Action : The anticancer activity is hypothesized to involve apoptosis induction through the activation of caspase pathways and inhibition of tumor growth factor signaling pathways .

Anti-inflammatory Activity

Research has shown that derivatives of oxadiazoles possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Pharmacokinetics and Toxicology

  • Metabolic Stability : Studies indicate that the compound exhibits good metabolic stability with a half-life (T1/2) indicating its potential for therapeutic use .
  • Toxicity Profiles : Initial toxicity assessments suggest that while the compound is effective against pathogens, it shows a favorable safety profile in vitro, with minimal cytotoxicity to human cell lines at therapeutic concentrations .

Data Summary Table

Activity Type Target Organism/Cell Line Effect Reference
AntimicrobialMycobacterium tuberculosisMIC = 0.045 µg/mL
AntimicrobialClostridium difficileSuperior to vancomycin
AnticancerMCF-7 (Breast cancer)Significant cytotoxicity
AnticancerA549 (Lung cancer)Significant cytotoxicity
Anti-inflammatoryHuman cell linesInhibition of TNF-alpha production

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 300.31 g/mol

Structural Features

The compound features a quinoline core linked to an oxadiazole moiety, which is known for enhancing biological activity. The presence of the methoxybenzyl group may contribute to improved solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through various pathways, including the modulation of p53 and NF-kB signaling pathways. The oxadiazole component may enhance this effect by acting as a reactive oxygen species (ROS) generator, leading to oxidative stress in cancer cells .
  • Case Study : A study evaluating a series of quinoline derivatives found that compounds with similar structures showed potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values ranging from 10 to 20 µM .

Antimicrobial Properties

Compounds containing oxadiazole rings have been reported to possess antimicrobial activity against a range of pathogens:

  • Research Findings : A derivative with an oxadiazole structure demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Research has indicated that certain quinoline derivatives can exhibit anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thus reducing inflammation .

Neuroprotective Potential

Some studies suggest that similar compounds may offer neuroprotective effects:

  • Case Study : A quinoline derivative was shown to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerQuinoline DerivativesInduction of apoptosis, ROS generation
AntimicrobialOxadiazole DerivativesDisruption of cell membranes
Anti-inflammatoryQuinoline DerivativesInhibition of pro-inflammatory cytokines
NeuroprotectiveQuinoline DerivativesEnhancement of antioxidant enzyme expression

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic and nucleophilic reactivity. Key transformations include:

  • Nucleophilic Substitution : The oxadiazole’s nitrogen atoms can participate in substitutions. For example, the 3-ethyl group may undergo deprotonation followed by alkylation or acylation under basic conditions .

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form carboxylic acid derivatives or amidoximes. Reaction conditions dictate the product:

    • Acidic hydrolysis: Yields 4-(carboxyethyl)-quinolin-2(1H)-one intermediates.

    • Basic hydrolysis: Generates amidoxime derivatives .

  • Cycloadditions : The oxadiazole’s conjugated system may engage in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles .

Quinoline Core Reactivity

The quinoline moiety undergoes electrophilic substitution and oxidation:

  • Electrophilic Substitution : Nitration or halogenation occurs at the C5/C8 positions due to electron-rich aromatic regions. For example, bromination with Br₂/FeBr₃ yields 5-bromo derivatives .

  • Oxidation : The 2-oxoquinoline group may oxidize to form quinoline-2,4-dione derivatives under strong oxidizing agents like KMnO₄.

Acetamide Functionalization

The acetamide side chain participates in:

  • Hydrolysis : Acidic or basic cleavage produces acetic acid and 4-methoxybenzylamine . For instance, refluxing with HCl yields N-(4-methoxybenzyl)ammonium chloride .

  • Condensation Reactions : The amide group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under dehydrating conditions .

Methoxybenzyl Group Reactivity

The 4-methoxybenzyl substituent undergoes:

  • Demethylation : Treatment with BBr₃ cleaves the methoxy group, producing 4-hydroxybenzyl derivatives .

  • Electrophilic Aromatic Substitution : Sulfonation or nitration at the para position relative to the methoxy group .

Cross-Coupling Reactions

The quinoline and oxadiazole systems enable metal-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄Biaryl derivatives65–78%
Buchwald-HartwigPd₂(dba)₃/XantphosN-arylated acetamides72%

Reductive Transformations

  • Oxadiazole Reduction : Hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamine structure .

  • Quinoline Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming 2-hydroxyquinoline .

Photochemical Reactions

UV irradiation induces:

  • Ring-Opening : The oxadiazole ring cleaves to form nitrile oxides, which dimerize or react with dipolarophiles .

  • Isomerization : The quinoline core may undergo geometric isomerization under light .

Comparative Reactivity of Analogues

Data from structurally related compounds ( ):

Compound Key Reaction Activity Correlation
5-[1-(4-Chlorophenyl)sulfonyl]piperidin-4-yl oxadiazoleNucleophilic substitution (S-alkylation)Enhanced antibacterial activity
N-(3-cyanophenyl)quinoline-oxadiazoleSuzuki couplingImproved anticancer potential

Stability and Degradation Pathways

  • Thermal Degradation : At >200°C, decomposition yields CO₂ , NH₃ , and aromatic byproducts.

  • pH-Dependent Hydrolysis : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is summarized below:

Table 1: Structural Comparison with Analogous Compounds
Compound/Evidence ID Core Structure Oxadiazole Substituent Acetamide Substituent Quinoline Modification Key Distinctions
Target Compound Quinolinone-Oxadiazole 3-Ethyl 4-Methoxybenzyl 2-Oxo Ethyl (electron-donating) on oxadiazole; methoxybenzyl enhances lipophilicity
Benzoxazine-Oxadiazole Benzoxazine-Oxadiazole Substituted Phenyl Methyl ester N/A Phenyl (bulky, aromatic) on oxadiazole; ester linkage reduces polarity
Pyrazole-Oxadiazole Pyrazole-Oxadiazole 3-(4-Methoxyphenyl) 2-Chlorobenzyl N/A Methoxyphenyl (polar) on oxadiazole; chlorobenzyl (electron-withdrawing)
Dihydroquinoline Dihydroquinoline N/A Piperidinylidene 3-Cyano, 7-tetrahydrofuranoxy Quinoline core with cyano and ether modifications
Phenyl-Ureido-Oxadiazole Ureido-Oxadiazole 3-(4-Fluorophenyl) Acetamide N/A Fluorophenyl (electron-withdrawing) on oxadiazole; ureido linker enhances hydrogen bonding
Key Observations:

Oxadiazole Substituents :

  • The target’s 3-ethyl group provides moderate steric bulk and electron-donating effects, contrasting with phenyl () or fluorophenyl () substituents. Ethyl may improve metabolic stability compared to aromatic groups .
  • 4-Methoxyphenyl () introduces polarity via the methoxy group, whereas the target’s ethyl prioritizes lipophilicity .

The methoxy group’s electron-donating nature may also influence receptor interactions .

Quinoline Core: The 2-oxoquinolinone in the target introduces a ketone, enabling hydrogen bonding, unlike the dihydroquinoline () or unmodified quinoline cores. This modification could enhance binding affinity in biological targets .

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the evidence, structural trends suggest:

  • The 4-methoxybenzyl group’s balance of lipophilicity and polarity could enhance bioavailability relative to chlorobenzyl () or sulfonyl groups () .
  • The 2-oxoquinolinone core may offer superior hydrogen-bonding capacity versus non-ketone quinoline derivatives () .

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:
  • Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclization of amidoximes with activated carbonyl groups under reflux conditions (e.g., using DMF as a solvent and potassium carbonate as a base) .
  • Step 2 : Quinolinone core synthesis via intramolecular cyclization, monitored by TLC for reaction completion .
  • Step 3 : Acetamide coupling using chloroacetyl chloride or similar reagents in the presence of triethylamine, followed by recrystallization for purification .
    Example yields: ~58% after recrystallization (as seen in analogous syntheses) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., δ 7.69 ppm for aromatic protons in related compounds) .
  • Mass Spectrometry : ESI/APCI-MS to confirm molecular weight (e.g., m/z 347 [M+H]+^+ for similar acetamides) .
  • IR Spectroscopy : Detection of carbonyl stretches (~1650–1750 cm1^{-1}) for oxadiazole and quinolinone moieties .

Q. What in vitro biological assays are typically employed to evaluate its activity?

  • Methodological Answer : Common assays include:
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Binding Affinity Tests : Surface plasmon resonance (SPR) or fluorescence polarization to measure target interactions .

Q. How is purity validated during synthesis?

  • Methodological Answer : Purity is assessed via:
  • HPLC : Reverse-phase chromatography with UV detection (e.g., ≥95% purity threshold) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.4% tolerance) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethyl acetate/petroleum ether mixtures are effective for recrystallizing acetamide derivatives. Slow cooling (0.5°C/min) improves crystal quality .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Key strategies include:
  • Catalyst Screening : Testing bases like K2_2CO3_3 vs. Cs2_2CO3_3 to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Gradients : Reflux vs. microwave-assisted synthesis to reduce side reactions .
    Example: Microwave irradiation reduced reaction time from 24 h to 2 h in analogous oxadiazole syntheses .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Address discrepancies by:
  • Assay Standardization : Using consistent cell lines (e.g., HepG2 vs. HeLa) and normalizing to positive controls .
  • Structural Confirmation : Re-evaluating stereochemistry via X-ray crystallography (e.g., hydrogen-bonding motifs in crystal structures) .
  • Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05) .

Q. What computational methods predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina to model interactions with kinase active sites (e.g., ATP-binding pockets) .
  • MD Simulations : 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
    Example: Oxadiazole derivatives showed strong π-π stacking with tyrosine residues in docking studies .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodological Answer : Systematic SAR studies involve:
  • Electron-Withdrawing Groups : Adding -NO2_2 or -CF3_3 to enhance electrophilicity and target binding .
  • Steric Effects : Bulky substituents (e.g., isopropyl) may reduce cell permeability but increase selectivity .
    Example: 4-Methoxybenzyl groups improved solubility without compromising activity in related compounds .

Q. What in vivo toxicity models are appropriate for preclinical evaluation?

  • Methodological Answer :
  • Rodent Models : Wistar rats for acute toxicity (LD50_{50} determination) and histopathological analysis of liver/kidney tissues .
  • Genotoxicity Assays : Ames test for mutagenicity screening .
    Example: A structurally similar acetamide showed no toxicity at 50 mg/kg in 28-day rodent studies .

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